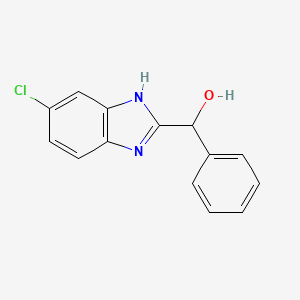

(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol

Vue d'ensemble

Description

“(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol” is a chemical compound with the empirical formula C8H7ClN2O. It has a molecular weight of 182.61 . This compound is a part of the Halogenated Heterocycles group .

Molecular Structure Analysis

The molecular structure of “(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol” can be represented by the SMILES stringClC1=CC(N=C(CO)N2)=C2C=C1 . This indicates that the molecule contains a benzimidazole ring substituted with a chlorine atom and a phenylmethanol group . Chemical Reactions Analysis

While specific chemical reactions involving “(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol” are not available, benzimidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Physical And Chemical Properties Analysis

“(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Antibacterial Activity

Benzimidazole derivatives, including our compound of interest, exhibit antibacterial effects. Researchers have synthesized various derivatives with substitutions at different positions on the benzimidazole nucleus. For instance, compounds bearing 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups have demonstrated good to moderate inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Antifungal Activity

The same benzimidazole scaffold also shows promise as an antifungal agent. A novel series of 2-substituted benzimidazole derivatives has been reported to exhibit antifungal activity against Candida albicans and Aspergillus niger .

Anti-Inflammatory Effects

Researchers have synthesized 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives. Among these, a compound with a chloro group at the ortho position of the phenyl ring demonstrated promising anti-inflammatory effects .

Potential as Antiviral Agents

While more research is needed, benzimidazole derivatives have been studied for their potential antiviral properties. Their structural similarity to nucleotides found in the human body makes them intriguing candidates for antiviral drug development .

Other Pharmacological Properties

Beyond antibacterial, antifungal, anti-inflammatory, and antiviral effects, benzimidazole derivatives possess a broad spectrum of pharmacological properties. These range from common antibacterial effects to potential therapeutic applications against some of the world’s most virulent diseases .

Clinical Trials and Challenges

Several promising benzimidazole-based therapeutic candidates are currently undergoing human trials, and some may soon be approved for clinical use. However, challenges such as drug resistance, synthetic methods, and limited structural information of receptors remain areas for further research .

Orientations Futures

Benzimidazole derivatives have a wide range of biological properties and are considered pivotal structures in drug design . Therefore, the future research directions for “(5-Chloro-1h-benzimidazol-2-yl)(phenyl)methanol” and similar compounds could involve exploring their potential applications in medicinal chemistry and drug development .

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Propriétés

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDXPSQRRZJMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17753-02-5 | |

| Record name | NSC78709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

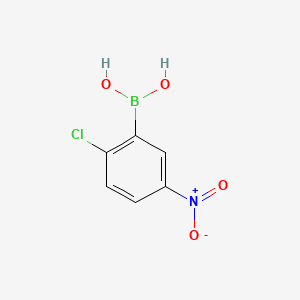

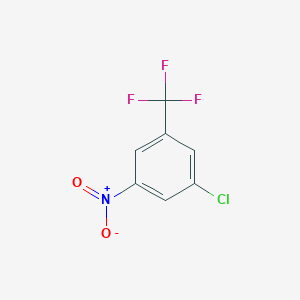

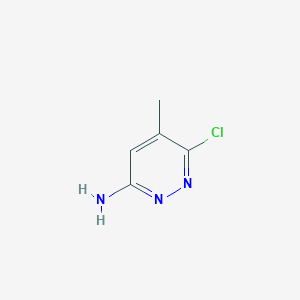

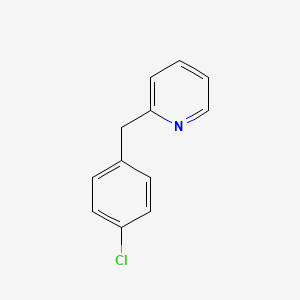

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)

![4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3024579.png)